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molecular formula C11H19N3 B8455460 3-[5-(3-Aminopropyl)pyridin-2-yl]propylamine

3-[5-(3-Aminopropyl)pyridin-2-yl]propylamine

Cat. No. B8455460
M. Wt: 193.29 g/mol
InChI Key: KLJLPXYHKGHGPQ-UHFFFAOYSA-N
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Patent
US06706885B2

Procedure details

A solution of N-(3-{5-[3-(acetylamino)propyl]pyridin-2-yl}propyl)acetamide (9-1) (1.5 g) in 3N HCl (15 mL) was heated under reflux for 3 hours. At room temperature, 5N NaOH (about 10 mL) was added to the solution until a pH of about 10 was achieved. The solution was extracted three times with sec-butyl alcohol (15 mL). The extracts were combined and concentrated under reduced pressure to give 12-1 (2 g). The melting point and NMR spectra were identical to those observed for 12-1 in Example 13.
Name
N-(3-{5-[3-(acetylamino)propyl]pyridin-2-yl}propyl)acetamide
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][CH2:5][CH2:6][CH2:7][C:8]1[CH:9]=[CH:10][C:11]([CH2:14][CH2:15][CH2:16][NH:17]C(=O)C)=[N:12][CH:13]=1)(=O)C.[OH-].[Na+]>Cl>[NH2:4][CH2:5][CH2:6][CH2:7][C:8]1[CH:9]=[CH:10][C:11]([CH2:14][CH2:15][CH2:16][NH2:17])=[N:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
N-(3-{5-[3-(acetylamino)propyl]pyridin-2-yl}propyl)acetamide
Quantity
1.5 g
Type
reactant
Smiles
C(C)(=O)NCCCC=1C=CC(=NC1)CCCNC(C)=O
Name
Quantity
15 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted three times with sec-butyl alcohol (15 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NCCCC=1C=CC(=NC1)CCCN
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 191.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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